![molecular formula C15H14ClNO3S B5749158 N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide
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Overview
Description
N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide, commonly known as CMA, is a sulfonamide-based compound that is widely used in scientific research. CMA is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various types of cancer cells.
Mechanism of Action
The mechanism of action of CMA involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. CA IX is overexpressed in various types of cancer cells, including breast, lung, colon, and prostate cancer. By inhibiting CA IX, CMA disrupts the pH balance of cancer cells and induces apoptosis and necrosis.
Biochemical and Physiological Effects:
CMA has been shown to have potent anticancer activity in vitro and in vivo. In cell-based assays, CMA inhibits the growth and invasion of cancer cells and enhances the sensitivity of cancer cells to chemotherapy and radiation. In animal models, CMA reduces the growth and metastasis of tumors and prolongs the survival of mice. CMA has also been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and pain.
Advantages and Limitations for Lab Experiments
CMA has several advantages for lab experiments, including its high potency and selectivity for CA IX, its solubility in organic solvents, and its availability from commercial sources. However, CMA also has some limitations, including its low aqueous solubility, its potential toxicity to normal cells, and its limited stability in aqueous solutions.
Future Directions
There are several future directions for the research and development of CMA, including:
1. Optimization of the synthesis method to improve the yield and purity of CMA.
2. Development of analogs of CMA with improved pharmacokinetic properties and reduced toxicity.
3. Investigation of the role of CA IX in other diseases, such as osteoporosis and obesity.
4. Identification of biomarkers that can predict the response of cancer cells to CMA.
5. Evaluation of the efficacy of CMA in combination with other anticancer agents.
6. Development of imaging agents based on CMA for the detection of CA IX expression in vivo.
Conclusion:
In conclusion, N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide, or CMA, is a potent inhibitor of carbonic anhydrase IX that has been extensively used in scientific research to study the role of CA IX in cancer progression. CMA has shown promising anticancer activity in vitro and in vivo and has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of CMA, including optimization of the synthesis method, development of analogs with improved properties, investigation of the role of CA IX in other diseases, and evaluation of the efficacy in combination with other agents.
Synthesis Methods
CMA can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-methylphenylacetamide in the presence of a base like triethylamine. The reaction takes place in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography. The yield of CMA is typically around 50-60%, and the purity can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
CMA has been extensively used in scientific research as a tool compound to study the role of CA IX in cancer progression. CA IX is a transmembrane protein that is involved in regulating the pH balance of cancer cells and promoting their survival and invasion. CMA inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of cancer cells and a reduction in their growth and metastasis.
properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-11-3-7-14(8-4-11)17(12(2)18)21(19,20)15-9-5-13(16)6-10-15/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWRYUOMIVSJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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